N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
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Overview
Description
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves the following steps:
Formation of the pyridazine ring: The pyridazine ring can be synthesized through various methods, including the reaction of hydrazine with 1,4-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the methanesulfonyl group: The methanesulfonyl group can be introduced via sulfonation reactions using reagents such as methanesulfonyl chloride.
Coupling with benzamide: The final step involves coupling the pyridazine derivative with benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under appropriate reaction conditions
Chemical Reactions Analysis
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts
Scientific Research Applications
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide can be compared with other pyridazine derivatives, such as:
Pyridazinone derivatives: These compounds also contain a pyridazine ring and exhibit similar pharmacological activities, including antimicrobial and anticancer properties.
Pyrimidine derivatives: Pyrimidines are structurally similar to pyridazines but have nitrogen atoms at positions 1 and 3. They are widely used in medicinal chemistry for their diverse biological activities.
Pyrazine derivatives: Pyrazines have nitrogen atoms at positions 1 and 4 and are known for their applications in pharmaceuticals and agrochemicals
This compound stands out due to its unique combination of a methanesulfonyl group and a benzamide moiety, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-25(23,24)17-12-11-16(20-21-17)13-7-9-15(10-8-13)19-18(22)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQQCEYBDNDDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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